molecular formula C16H20N4O3 B4340149 N~5~-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4340149
M. Wt: 316.35 g/mol
InChI Key: ZWVAZLLSAFCBGW-UHFFFAOYSA-N
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Description

N~5~-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the nitro-substituted pyrazole with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N~5~-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N5-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sec-butylphenyl)-4-ethoxybenzamide: Similar in structure but with an ethoxy group instead of a nitro group.

    N-(4-sec-butylphenyl)-N’-(3,4-dichlorophenyl)urea: Contains a urea group instead of a carboxamide group.

Uniqueness

N~5~-[4-(SEC-BUTYL)PHENYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group and the pyrazole ring, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-11(3)12-6-8-13(9-7-12)18-16(21)15-14(20(22)23)10-17-19(15)5-2/h6-11H,4-5H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAZLLSAFCBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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